molecular formula C9H18N2O B15261873 (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol

Cat. No.: B15261873
M. Wt: 170.25 g/mol
InChI Key: RKEBVDDUDPLGSK-IUCAKERBSA-N
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Description

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethylamine with a suitable piperidinone intermediate under reductive amination conditions. The reaction is often catalyzed by transition metals such as iron or rhodium .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions. These methods allow for efficient scaling up of the synthesis process, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol is unique due to its specific stereochemistry and the presence of the cyclopropylmethylamino group. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,4S)-3-(cyclopropylmethylamino)piperidin-4-ol

InChI

InChI=1S/C9H18N2O/c12-9-3-4-10-6-8(9)11-5-7-1-2-7/h7-12H,1-6H2/t8-,9-/m0/s1

InChI Key

RKEBVDDUDPLGSK-IUCAKERBSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)NCC2CC2

Canonical SMILES

C1CC1CNC2CNCCC2O

Origin of Product

United States

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